N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.18. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Type 2 Ligands
A study synthesized a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for the cannabinoid receptor type 2 (CB2) with preliminary biological evaluations showing significant selectivity and potency, highlighting their therapeutic potential in conditions where CB2 receptor modulation is beneficial (Moldovan et al., 2017).
Anticancer Activities
Research into novel bromophenol derivatives, including structures similar to N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, has shown excellent anticancer activities against human lung cancer cell lines. Mechanistic studies revealed these compounds induce cell cycle arrest and apoptosis via ROS-mediated pathways and affecting the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Anti-diabetic Agents
A study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showcased their potent anti-diabetic agents through inhibition of the α-glucosidase enzyme. The research indicated these compounds' potential as lead molecules for further development in diabetes treatment (Nazir et al., 2018).
Antimicrobial and Hemolytic Activities
Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed significant antimicrobial activities against various microbial species, with specific compounds showing potent activity and low toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).
Synthesis and Pharmacological Assessment
A study on the synthesis of novel acetamide derivatives, including those related to this compound, highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research showcased the versatility of acetamide derivatives in medicinal chemistry and their potential in therapeutic applications (Rani et al., 2016).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZECLEXIQMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.